Camphorquinone-10-sulfonic Acid Hydrate
Description
Overview and Structural Context within Camphor (B46023) Derivatives
Camphorquinone-10-sulfonic acid hydrate (B1144303) is an organosulfur compound derived from camphor, a bicyclic monoterpene. Its chemical structure is built upon the rigid camphor framework, which is chemically modified to include two key functional groups: an α-dicarbonyl (quinone) moiety and a sulfonic acid group attached at the 10-position. This specific arrangement of functional groups imparts distinct properties to the molecule.
The quinone portion of the molecule is the primary site of reactivity, particularly with specific amino acid residues in proteins. The sulfonic acid group, being highly polar, renders the entire molecule water-soluble. This solubility is a critical feature, as it allows the reagent to be used effectively in aqueous buffer systems, which are the standard environments for studying biological molecules like proteins and peptides. nih.gov It is typically encountered as a yellow, crystalline solid. guidechem.com
Historical Development and Key Research Milestones
The development of Camphorquinone-10-sulfonic acid hydrate was driven by the need for specific and reversible chemical tools to study protein structure and function. A key milestone in its history is its preparation and characterization as a reagent for the modification of arginine residues. nih.gov
In 1980, Pande, Pelzig, and Glass reported the synthesis of this compound by the oxidation of camphor-10-sulfonic acid using selenous acid. pnas.orgpnas.org Their research established the compound as a novel, water-soluble reagent designed specifically to target the guanidino group of arginine. nih.gov This was significant because it offered an alternative to existing reagents, with the added advantage of the sulfonic acid group acting as a convenient "handle" for the separation of modified molecules. nih.gov The reversibility of the modification was another crucial finding; the bond formed with arginine could be cleaved under specific, mild conditions, allowing for the recovery of the original, unmodified protein or peptide. nih.govpnas.org This work laid the foundation for its subsequent use in protein chemistry.
Scope and Significance in Contemporary Chemical Science
The primary significance of this compound in modern chemical science lies in its role as a specialized biochemical reagent. Its application is focused on the selective and reversible chemical modification of arginine residues in peptides and proteins. nih.gov
The guanidinium (B1211019) side chain of arginine plays critical roles in biological processes, including enzyme catalysis, protein-protein interactions, and protein-nucleic acid binding. The ability to modify this group allows researchers to investigate its specific function in these processes. The reaction of Camphorquinone-10-sulfonic acid with the arginine side chain forms a stable adduct, effectively neutralizing its positive charge and altering its size and hydrogen-bonding capabilities. pnas.org
A key feature of this reagent is the reversibility of the modification. The adduct formed between the camphorquinone (B77051) moiety and the guanidino group is stable under conditions where similar adducts (like those from cyclohexanedione) are cleaved. nih.gov However, it can be readily cleaved by treatment with o-phenylenediamine (B120857) at a pH of 8-9, which regenerates the original arginine residue. nih.govpnas.org This on-off capability is invaluable for studies where temporary blocking of an arginine residue is required.
The sulfonic acid group provides a handle for analytical and preparative separations, simplifying the isolation of modified peptides for further study. nih.gov A derivative, Camphorquinone-10-sulfonylnorleucine, has also been developed for use with larger proteins, where the incorporation of the norleucine residue can be used to quantify the extent of arginine modification. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S.H2O/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6H,3-5H2,1-2H3,(H,13,14,15);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGBEDZBQAKLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)O)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-61-7 | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2,3-dioxo-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis and Derivatization Strategies for Camphorquinone 10 Sulfonic Acid Hydrate
Established Synthetic Pathways for Camphorquinone-10-sulfonic Acid Hydrate (B1144303)
Oxidation Reactions in its Preparation (e.g., Selenous Acid Oxidation of Camphor-10-sulfonic Acid)
The primary established method for the synthesis of Camphorquinone-10-sulfonic acid hydrate involves the direct oxidation of camphor-10-sulfonic acid. nih.gov This transformation specifically targets the C3 position of the camphor (B46023) skeleton, converting a methylene (B1212753) group adjacent to the ketone into a carbonyl group, thus forming the α-dicarbonyl structure of camphorquinone (B77051).
The most commonly employed oxidizing agent for this purpose is selenous acid (H₂SeO₃) or its anhydride, selenium dioxide (SeO₂). nih.govingentaconnect.com The reaction is typically performed in solvents such as dioxane or acetic acid. ingentaconnect.comresearchgate.net The oxidation of camphor derivatives is known to be slow due to the substrates being poorly enolizing. ingentaconnect.com Under conventional heating conditions in refluxing dioxane, the oxidation of camphor-10-sulfonic acid to Camphorquinone-10-sulfonic acid can take up to 72 hours to reach completion. ingentaconnect.com
To accelerate this process, microwave-assisted synthesis has been shown to be a highly effective alternative. ingentaconnect.com By using microwave irradiation, the reaction time can be dramatically reduced. For instance, the SeO₂ oxidation of camphor-10-sulfonic acid can be completed within 75 minutes at 150°C, yielding the desired 3-oxo-camphorsulfonic acid (camphorquinone-10-sulfonic acid). ingentaconnect.com A notable advantage of the microwave-assisted method is the nearly quantitative precipitation of black selenium as a byproduct, which can be easily removed by simple filtration. ingentaconnect.com
| Method | Oxidizing Agent | Solvent | Reaction Time | Reference |
|---|---|---|---|---|
| Conventional Heating | Selenous Acid / SeO₂ | Dioxane | 72 hours | ingentaconnect.com |
| Microwave Irradiation | SeO₂ | Acetic Acid | 75 minutes | ingentaconnect.com |
Synthesis of Camphorquinone-10-sulfonic Acid Derivatives
Preparation of Sulfonyl Chlorides and Related Intermediates
The sulfonic acid moiety of camphor-10-sulfonic acid and its derivatives can be readily converted into more reactive intermediates, such as sulfonyl chlorides. This transformation is a key step for further derivatization, including the synthesis of sulfonamides and sulfonate esters. The preparation of Camphorquinone-10-sulfonyl chloride involves treating this compound with a chlorinating agent. nih.gov
Similarly, the precursor, camphor-10-sulfonic acid, can be converted to its sulfonyl chloride. Standard procedures involve reacting the sulfonic acid with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). orgsyn.orgorgsyn.org For example, d,l-10-camphorsulfonyl chloride can be prepared by mixing d,l-10-camphorsulfonic acid with phosphorus pentachloride at low temperatures, followed by quenching with ice water to yield the product. orgsyn.org An alternative method uses thionyl chloride in a solvent like chloroform, which can be a more efficient one-pot process to generate the sulfonyl chloride that is then used directly to form a sulfonamide without isolation. orgsyn.org The resulting Camphorquinone-10-sulfonyl chloride is a water-soluble reagent useful for further chemical modifications. scbt.com
Synthesis of Camphorquinone-10-sulfonylnorleucine
Camphorquinone-10-sulfonylnorleucine is a notable derivative that finds application in protein chemistry for the modification of arginine residues. nih.gov Its synthesis can be achieved through two primary routes. nih.gov
The first pathway involves a stepwise approach starting from Camphorquinone-10-sulfonic acid. The sulfonic acid is first converted to its corresponding sulfonyl chloride intermediate, as described in the previous section. This activated sulfonyl chloride is then reacted with norleucine to form the final sulfonamide linkage, yielding Camphorquinone-10-sulfonylnorleucine. nih.gov
The second, more direct route, mirrors the synthesis of the parent quinone. In this method, camphor-10-sulfonylnorleucine is prepared first and is then subjected to direct oxidation using selenous acid. nih.gov This reaction, analogous to the preparation of Camphorquinone-10-sulfonic acid, oxidizes the C3 position of the camphor ring to afford the desired Camphorquinone-10-sulfonylnorleucine. nih.govingentaconnect.com This oxidation is reported to require 90 hours for completion under conventional heating. ingentaconnect.com
Formation of Heterocyclic Compounds from Camphorquinone Scaffolds
The α-dicarbonyl functionality of the camphorquinone scaffold serves as a versatile precursor for the synthesis of a wide range of fused heterocyclic compounds. chim.itacgpubs.org The two adjacent ketone groups are highly reactive towards binucleophiles, leading to condensation reactions that form new rings.
For instance, the condensation of camphorquinone with 1,2-diaminobenzenes or other aromatic diamines can yield pyrazine (B50134) derivatives. chim.itacgpubs.org The reaction of (±)-camphorquinone with diaminomaleonitrile, catalyzed by p-toluenesulfonic acid, produces a 2,3-dicyanopyrazine derivative. acgpubs.org Similarly, reaction with ethylenediamine (B42938) followed by oxidation leads to the formation of a dihydropyrazine (B8608421) ligand. researchgate.net
Furthermore, camphorquinone can be used to construct pyrimidine-fused systems. chim.it These reactions demonstrate the utility of the camphorquinone framework as a chiral building block for creating complex heterocyclic architectures, which have been explored as ligands for coordination polymers and as potential anticancer agents. chim.itnih.gov
Enantioselective Synthesis and Chiral Resolution Approaches
Camphorquinone-10-sulfonic acid is an inherently chiral molecule, and its utility in stereoselective chemistry is significant. The synthesis of enantiomerically pure forms typically relies on starting with an enantiopure precursor, as both (+)-camphor and (-)-camphor (B167293) are readily available natural products. chim.it Sulfonation of (1S)-camphor, for example, yields (1S)-(+)-camphor-10-sulfonic acid. wikipedia.org Subsequent oxidation preserves this stereochemistry, leading to the corresponding enantiopure camphorquinone derivative.
The enantiomers of camphor-10-sulfonic acid are widely employed as chiral resolving agents for the separation of racemic mixtures of basic compounds, a process known as diastereomeric salt formation. core.ac.ukrsc.org This technique exploits the ability of the chiral acid to form diastereomeric salts with a racemic base, which exhibit different solubilities, allowing for their separation by fractional crystallization. rsc.orgresearchgate.net
Notable examples include:
Resolution of DL-phenylglycine: The use of (1S)-(+)-camphor-10-sulfonic acid provides an excellent resolution of DL-phenylglycine, affording the crystalline D-phenylglycine·(+)-CS salt with high optical purity. rsc.orgresearchgate.net
Resolution of (±)-trans-2,3-diphenylpiperazine: Enantiomerically pure (R,R)-(+)-2,3-diphenylpiperazine can be obtained from the racemic mixture in a single step using (1S)-(+)-10-camphorsulfonic acid as the resolving agent. core.ac.uk
Structural and Electronic Features Governing Reactivity of Camphorquinone 10 Sulfonic Acid Hydrate
Bicyclic Ring System and Quinone Moiety Contributions
The foundation of Camphorquinone-10-sulfonic acid hydrate (B1144303) is the camphor (B46023) skeleton, a bicyclic monoterpene. This rigid, strained ring system significantly influences the molecule's reactivity. The bicyclic structure holds the functional groups in a fixed orientation, which can lead to stereoselective reactions.
The key to its reactivity is the α-dicarbonyl group, also known as the quinone moiety. This feature makes the molecule susceptible to reactions with nucleophiles. A notable application of this reactivity is its use for the specific and reversible modification of the guanidino groups of arginine residues in proteins and peptides. nih.gov The reaction involves the formation of an adduct between the camphorquinone (B77051) derivative and the guanidino group. nih.gov This adduct is stable under certain conditions, such as in 0.5 M hydroxylamine (B1172632) solutions at pH 7, but can be cleaved by o-phenylenediamine (B120857) at a pH of 8-9, allowing for the regeneration of the original arginine residue. nih.gov
Stereochemical Aspects and Chiral Center Influence
Stereochemistry is a critical aspect of the molecule's identity and function. The camphor framework contains chiral centers, meaning it is not superimposable on its mirror image. This inherent "handedness" is fundamental to its application in stereospecific synthesis and separations.
Chiral molecules, or enantiomers, often exhibit different biological activities and react differently in chiral environments. Camphor-sulfonic acid derivatives are widely used as resolving agents to separate racemic mixtures (mixtures containing equal amounts of two enantiomers) of organic compounds, particularly those with basic amino groups. google.com The principle behind this application is the formation of diastereomeric salts with different physical properties (like solubility), which allows for their separation. The chirality of camphor-10-sulfonic acid has been shown to control the formation of helical structures in the synthesis of 2D Ag(I)-framework isomers, demonstrating the profound influence of its stereochemistry on supramolecular assembly. rsc.org
Role of the Sulfonic Acid Group in Chemical Transformations and Molecular Interactions
The sulfonic acid (-SO₃H) group is arguably the most significant functional group in defining the compound's unique properties, acting as a powerful modulator of its physical and chemical behavior.
The sulfonic acid group is strongly polar and readily ionizes, imparting significant water solubility to the molecule. nih.gov This is a crucial feature, as the parent camphorquinone molecule is largely nonpolar. This aqueous compatibility makes it a suitable reagent for use in biological systems and aqueous reaction media. nih.govwikipedia.org The sulfonic acid group serves as a convenient "handle" for analytical and preparative separation of products, particularly with smaller arginine-containing molecules, because its charge allows for easy manipulation using techniques like ion-exchange chromatography. nih.gov
The sulfonic acid group is an excellent hydrogen bond donor and acceptor. Hydrogen bonds are strong, directional intermolecular forces that play a key role in molecular recognition and the formation of ordered structures. tue.nl This capability allows Camphorquinone-10-sulfonic acid hydrate to participate in intricate hydrogen-bonding networks, leading to the formation of complex, self-assembled supramolecular structures. nih.gov As demonstrated in the construction of metal-organic frameworks, the specific chirality of camphor-10-sulfonic acid can direct the assembly of complex helical chains, showcasing the interplay between stereochemistry and hydrogen bonding in creating highly ordered materials. rsc.org
The quinone moiety is a well-known electron acceptor, and its reactivity can be modulated by other functional groups within the molecule. In multicomponent photoinitiator systems used in dental resins, camphorquinone derivatives act as the primary photoinitiator. researchgate.net Upon exposure to light, the camphorquinone component can enter an excited state and participate in electron transfer processes. It can accept an electron from a donor molecule (like an amine co-initiator) to form a radical anion, which then initiates the polymerization process. The presence of an accelerator, such as an iodonium (B1229267) salt, can further facilitate these electron transfer reactions. researchgate.net
Interactive Table: Summary of Reactive Features
| Structural Feature | Contribution to Reactivity | Key Applications |
|---|---|---|
| Bicyclic Ring System | Provides a rigid, sterically defined scaffold. | Stereoselective synthesis. |
| Quinone Moiety | Acts as an electrophilic center, reacting with nucleophiles. | Reversible modification of arginine residues. nih.gov |
| Chiral Centers | Imparts "handedness" to the molecule, allowing for stereospecific interactions. | Chiral resolving agent, control of supramolecular helicity. google.comrsc.org |
| Sulfonic Acid Group | Increases polarity and water solubility; acts as a hydrogen bond donor/acceptor. | Enhances aqueous compatibility, enables supramolecular assembly. nih.govrsc.org |
Mechanistic Investigations of Camphorquinone 10 Sulfonic Acid Hydrate Reactivity
Photoinitiated Polymerization Mechanisms
Camphorquinone-10-sulfonic acid hydrate (B1144303), a derivative of the widely used photoinitiator camphorquinone (B77051) (CQ), engages in photoinitiated polymerization primarily through the photochemical activity of its camphorquinone moiety. The sulfonic acid group principally enhances water solubility, a factor that can be advantageous in specific polymerization environments, particularly in aqueous or hydrogel systems. researchgate.netresearchgate.net The fundamental mechanisms of radical generation and interaction with other components of the polymerization system are analogous to those of unmodified camphorquinone. researchgate.net
The process of photoinitiation commences when the camphorquinone (CQ) moiety absorbs light, typically in the blue region of the visible spectrum with a maximum absorption peak around 468-474 nm. mdpi.comsemanticscholar.org This absorption of a photon elevates the molecule from its ground state to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable, longer-lived triplet excited state (³CQ*). nih.gov This triplet state is the primary reactive species responsible for generating the free radicals necessary to initiate polymerization.
There are two principal pathways for radical generation from the excited triplet state:
Direct Hydrogen Abstraction: The ³CQ* can directly abstract a hydrogen atom from a suitable donor molecule present in the system, such as the monomer itself (e.g., those with labile hydrogens like UDMA) or the solvent. researchgate.net This process results in the formation of a ketyl radical from the camphorquinone molecule and a monomer- or solvent-derived radical that can initiate the polymerization chain reaction. researchgate.net
Interaction with a Co-initiator: This is the more common and efficient pathway, where the ³CQ* interacts with a co-initiator, typically a tertiary amine, to generate radicals. researchgate.netsemanticscholar.org This bimolecular process is detailed in the following section.
To enhance the efficiency of photoinitiation, camphorquinone-based systems almost invariably include a co-initiator, with tertiary amines being the most common choice. researchgate.netresearchgate.netsemanticscholar.org The interaction between the excited triplet camphorquinone (³CQ*) and the amine co-initiator is a bimolecular reaction that proceeds through the formation of an excited-state complex, known as an exciplex. researchgate.netnih.gov
The mechanism involves an electron transfer from the amine (electron donor) to the ³CQ* (electron acceptor) within the exciplex. This is followed by a proton transfer, which leads to the formation of a neutral ketyl radical from the camphorquinone and a highly reactive aminoalkyl radical from the amine. researchgate.netresearchgate.net It is this aminoalkyl radical that is primarily responsible for attacking the monomer double bonds and initiating the polymerization process. researchgate.net The camphorquinone is consumed (reduced) in this process, which leads to the photobleaching effect. researchgate.net
The effectiveness of the co-initiator is dependent on its molecular structure, concentration, and the reactivity of the radicals it forms. researchgate.netnih.gov Aromatic tertiary amines, such as Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB), are frequently used due to their high efficiency in generating initiating radicals. nih.gov The ratio of the photoinitiator to the co-initiator is a crucial parameter that must be optimized to achieve desired polymerization kinetics and final polymer properties. nih.gov
Table 1: Role of Amine Co-initiators in Camphorquinone-based Photoinitiation
| Step | Process | Description |
| 1. Photoexcitation | CQ + hν → ¹CQ* → ³CQ | Camphorquinone absorbs a photon of light and is promoted to an excited triplet state. nih.gov |
| 2. Exciplex Formation | ³CQ + R₃N → [³CQ---R₃N] | The excited camphorquinone interacts with the tertiary amine to form an unstable exciplex. researchgate.net |
| 3. Electron/Proton Transfer | [³CQ---R₃N] → [CQ•⁻---R₃N•⁺] → CQH• + R₂N-C•HR' | An electron and a proton are transferred from the amine to the camphorquinone. researchgate.net |
| 4. Radical Generation | CQH• + R₂N-C•HR' | A neutral ketyl radical and a reactive aminoalkyl radical are formed. |
| 5. Polymerization Initiation | R₂N-C•HR' + Monomer → Growing Polymer Chain | The aminoalkyl radical attacks a monomer molecule, initiating the polymerization chain. researchgate.net |
Photobleaching refers to the loss of color of the photoinitiator as it is consumed during the polymerization reaction. researchgate.net Since camphorquinone is intensely yellow, its conversion to a colorless product upon irradiation is a notable characteristic of the system. mdpi.com This process can be monitored by measuring the decrease in light absorption over time. researchgate.net
The kinetics of photobleaching are directly related to the rate of photoreduction of the camphorquinone molecule. The rate constant for photobleaching has been shown to be proportional to the intensity of the irradiation source. researchgate.net The mechanism involves hydrogen abstraction by the excited camphorquinone, either from the amine co-initiator or directly from the monomer structure. researchgate.net In systems containing both an amine and a reactive monomer (like urethane (B1682113) dimethacrylate, UDMA), these two hydrogen abstraction pathways occur competitively. researchgate.net
Studies have shown that the photobleaching process can sometimes be described by a single rate constant, while in other monomer systems, two distinct rate constants are observed, suggesting more complex reaction kinetics. researchgate.net This difference is often related to changes in the mobility of the medium as polymerization progresses from a liquid monomer to a solid or gel-like polymer. researchgate.net
The efficiency of polymerization initiated by camphorquinone systems is influenced by several factors, including the concentration of the photoinitiator and the type and concentration ratio of the co-initiator. researchgate.netnih.gov Research has demonstrated that increasing the concentration of the amine co-initiator relative to the photoinitiator can lead to significant improvements in polymer properties.
For example, studies on experimental resin composites have shown that higher amine-to-camphorquinone ratios result in a higher maximum rate of polymerization (Rₚ(max)), a greater final degree of conversion (DC), and improved mechanical properties such as Knoop hardness (KH). nih.gov However, a trade-off exists, as higher amine concentrations can also lead to increased yellowing of the final polymer over time. nih.gov The choice of photoinitiator and the initiator:amine ratio must be carefully balanced to optimize performance.
Table 2: Effect of Co-initiator (EDMAB) Ratio on Polymer Properties for Camphorquinone (CQ)-based Resins
| Photoinitiator:Amine Ratio (by weight) | Maximum Rate of Polymerization (Rₚ(max)) (%/s) | Degree of Conversion (DC) (%) | Knoop Hardness (KHN) |
| 2:1 | 1.8 | 55.4 | 41.2 |
| 1:1 | 2.4 | 60.1 | 44.5 |
| 1:1.5 | 2.9 | 62.3 | 46.1 |
| 1:2 | 3.5 | 64.8 | 48.9 |
| Data synthesized from findings presented in a study on the effect of co-initiator ratios. nih.gov The values represent trends showing that as the relative amount of amine co-initiator increases, the polymerization rate, conversion, and hardness also increase. |
Catalytic Mechanisms in Organic Transformations
Beyond its role in photopolymerization, the inherent chirality of the camphor (B46023) backbone in Camphorquinone-10-sulfonic Acid Hydrate makes its parent compound, camphor-10-sulfonic acid (CSA), a valuable reagent in asymmetric organic synthesis. researchgate.netresearchgate.net A chiral auxiliary is an optically active compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be removed. springerprofessional.dersc.org
Camphor-10-sulfonic acid is a chiral Brønsted acid. researchgate.net In this capacity, it can function as an efficient and practical organocatalyst for enantioselective reactions. The mechanism of asymmetric induction relies on the camphor scaffold creating a sterically defined chiral environment around the reaction center. This chiral environment favors one approach of the reacting molecules over the other, leading to the preferential formation of one enantiomer or diastereomer.
CSA has been successfully employed as a catalyst in reactions such as:
Enantioselective Michael-type Friedel-Crafts reactions of indoles with aromatic enones, affording β-indolyl ketones with good yields and moderate enantioselectivities. researchgate.net
Asymmetric synthesis of piperidine (B6355638) derivatives , where it is used for the resolution of chiral starting materials. researchgate.net
Promotion of aldol (B89426) reactions when used to form a chiral ionic liquid. researchgate.net
The versatility of the camphor scaffold in inducing chirality makes its derivatives valuable tools for chemists in the synthesis of complex, enantiomerically pure molecules. researchgate.netspringerprofessional.de
Organocatalytic Applications (e.g., Mannich Type Reactions)
While the broader class of camphor-derived sulfonic acids has found utility in organocatalysis, specific applications of this compound in this context are not extensively documented in available literature. The closely related compound, (±)-Camphor-10-sulfonic acid (CSA), which lacks the quinone moiety, is a well-established and efficient organocatalyst for direct three-component Mannich type reactions. rsc.orgrsc.org These reactions, involving (hetero)aromatic ketones, aromatic aldehydes, and aromatic amines, are effectively promoted by CSA under solvent-free conditions at ambient temperatures to produce β-amino ketones in high yields. rsc.org However, similar catalytic activity for Mannich type reactions has not been specifically attributed to the camphorquinone derivative in the reviewed scientific literature.
Proposed Reaction Mechanisms (e.g., Zwitterionic Intermediates, Tautomerizations)
Detailed mechanistic proposals for organocatalysis by this compound, such as those involving zwitterionic intermediates or tautomerizations in the context of Mannich reactions, are not available. Such mechanistic studies are contingent on established catalytic applications, which, as noted, are documented for its non-quinone analogue, Camphor-10-sulfonic acid, rather than for the quinone form itself. researchgate.netresearchgate.net
Principles of Metal-Free Catalysis
Metal-free catalysis, often termed organocatalysis, represents a significant area of green chemistry, offering an alternative to traditional transition metal-based catalysts. researchgate.net The core principle is the use of small organic molecules to accelerate chemical reactions. These catalysts are often more robust, less toxic, and less sensitive to air and moisture compared to their metal-containing counterparts. researchgate.net
Sulfonic acid-functionalized materials, such as this compound, operate primarily as Brønsted acid catalysts. The sulfonic acid group (-SO3H) is a strong proton donor, capable of activating substrates by protonation. This activation facilitates a wide range of organic transformations, including condensations, esterifications, and the synthesis of various heterocyclic compounds. researchgate.netmdpi.com The key advantages of using such catalysts include:
Environmental Benignity: They avoid the use of often toxic and expensive heavy metals. researchgate.net
High Efficiency: Many reactions proceed with high yield and selectivity under mild conditions. researchgate.net
Reusability: When immobilized on a solid support, these catalysts can often be easily recovered and reused, enhancing the sustainability of the process. mdpi.com
Water Compatibility: Some organocatalysts, including camphor-sulfonic acid derivatives, can function effectively in aqueous media, further contributing to their green credentials. researchgate.net
Reversible Chemical Modification of Biomolecules
This compound is a bifunctional reagent designed for the specific and reversible modification of arginine residues in peptides and proteins. pnas.org One functional group, the α-dicarbonyl (quinone) moiety, serves as a specific ligand for the guanidino side chain of arginine, while the sulfonic acid group provides high water solubility and a convenient handle for analytical and preparative separations. nih.govnih.gov
Specific Modification of Guanidino Groups of Arginine Residues: Reaction Stoichiometry and Adduct Formation
This compound reacts specifically with the guanidino group of arginine under mild alkaline conditions (e.g., 0.2 M sodium borate (B1201080) buffer, pH 9.0) to form a stable covalent adduct. pnas.org The reaction involves the two ketone groups of the camphorquinone moiety condensing with the terminal nitrogen atoms of the guanidinium (B1211019) group.
This modification results in the formation of a complex that effectively blocks the characteristic charge and hydrogen-bonding capabilities of the arginine side chain. The reaction proceeds with a clear stoichiometry. For instance, when a derivative, Camphorquinone-10-sulfonylnorleucine, was reacted with Soybean Trypsin Inhibitor, amino acid analysis of the modified protein showed the presence of norleucine in a 1:1 molar ratio with the arginine content, indicating a complete and specific modification of all accessible arginine residues. pnas.org
Cleavage Mechanisms and Regeneration of Arginine
A key feature of this modification is its reversibility under specific, mild conditions, which allows for the regeneration of the native arginine residue. The adduct formed between the camphorquinone reagent and the guanidino group is notably stable to 0.5 M hydroxylamine (B1172632) at pH 7, a condition used to cleave adducts from other arginine-modifying reagents like cyclohexanedione. pnas.orgnih.gov
Cleavage and regeneration of the unmodified arginine are achieved by incubating the modified molecule with a solution of 0.2 M o-phenylenediamine (B120857) at a pH of 8-9. pnas.orgnih.gov This reagent effectively displaces the camphorquinone adduct, restoring the original guanidino group and releasing the modifying agent. This process allows for the temporary protection of arginine residues during other chemical manipulations of a peptide or protein.
Application to Peptides and Proteins (e.g., Ribonuclease S-peptide, Soybean Trypsin Inhibitor)
The utility of camphorquinone-based reagents has been demonstrated in the modification of various peptides and proteins. nih.gov
Ribonuclease S-peptide: The modification of Ribonuclease S-peptide, which contains a single arginine residue, was carried out using Camphorquinone-10-sulfonylnorleucine-OH (Cqs-Nle-OH), a derivative used to introduce a norleucine marker for analytical purposes. The reaction was conducted in a 0.2 M sodium borate buffer at pH 9.0 and 37°C for 24 hours. Subsequent amino acid analysis confirmed the successful modification. pnas.org
| Biomolecule | Modifying Reagent | Result of Amino Acid Analysis |
|---|---|---|
| Ribonuclease S-peptide | Cqs-Nle-OH | One mole of norleucine was present per mole of arginine in the peptide hydrolysate. pnas.org |
Soybean Trypsin Inhibitor (STI): The reversible modification of STI was also demonstrated using Cqs-Nle-OH. The protein was incubated with the reagent in a 0.2 M sodium borate buffer (pH 9.0) at 37°C. The modified protein could be readily separated from the native material by electrophoresis. Treatment of the modified STI with o-phenylenediamine at pH 9 resulted in the removal of the modifying group, and the regenerated protein exhibited the same electrophoretic mobility as the original, unmodified STI. pnas.org
| Step | Conditions | Outcome |
|---|---|---|
| Modification | STI + Cqs-Nle-OH in 0.2 M sodium borate buffer, pH 9.0, 37°C, 24 hr. pnas.org | Amino acid analysis showed a 1:1 molar ratio of norleucine to arginine. pnas.org |
| Regeneration | Modified STI + 0.2 M o-phenylenediamine, pH 9, 37°C, overnight. pnas.org | Regenerated protein was indistinguishable from native STI by electrophoresis; norleucine was no longer detectable. pnas.org |
Ion Pair Formation and Complexation Behavior (e.g., with Choline)
The formation of ion pairs and other non-covalent complexes is a critical aspect of the reactivity and physicochemical properties of this compound. The presence of a strongly acidic sulfonic acid group and a camphor-derived hydrophobic backbone allows for electrostatic and other interactions with various cationic and organic molecules.
One notable, though not extensively detailed in publicly available literature, interaction is the formation of an ion pair between this compound and choline (B1196258). Choline, a quaternary ammonium (B1175870) compound, carries a permanent positive charge and can thus engage in strong electrostatic interactions with the anionic sulfonate group of Camphorquinone-10-sulfonic acid.
The primary driving force for the formation of the Camphorquinone-10-sulfonic acid-choline ion pair is the electrostatic attraction between the negatively charged sulfonate group (-SO₃⁻) of the camphor derivative and the positively charged quaternary ammonium group (-N⁺(CH₃)₃) of choline. In aqueous environments, these ions are solvated by water molecules. The formation of an ion pair involves the displacement of some of these water molecules, a process that is influenced by the entropy and enthalpy of the system.
The hydrophobic nature of the camphor moiety in Camphorquinone-10-sulfonic acid and the methyl groups of choline may also contribute to the stability of the complex through hydrophobic interactions, particularly in an aqueous medium. These interactions would lead to a more organized structure of the surrounding water molecules, further influencing the thermodynamics of complexation.
Detailed research findings, including spectroscopic data (such as NMR or FT-IR shifts upon complexation) and quantitative binding affinities (like association constants), for the specific interaction between this compound and choline are not extensively documented in the surveyed scientific literature. However, the foundational principles of physical organic chemistry strongly support the formation of a stable ion pair.
To illustrate the nature of the interacting species, the following table outlines their key chemical features:
| Compound | Chemical Structure | Key Functional Group | Charge in Aqueous Solution (neutral pH) |
| Camphorquinone-10-sulfonic Acid | Camphor backbone with a sulfonic acid group | Sulfonic Acid (-SO₃H) | Negative (-SO₃⁻) |
| Choline | Trimethylated ethanolamine | Quaternary Ammonium (-N⁺(CH₃)₃) | Positive |
This table is generated based on the general chemical knowledge of the listed compounds.
Further empirical studies would be necessary to fully characterize the mechanistic details and thermodynamics of the ion pair formation and complexation behavior between this compound and choline. Such research would provide valuable insights into its potential applications in areas like chiral resolution, where camphorsulfonic acid derivatives are often employed, or its biological interactions.
Advanced Applications in Chemical Sciences and Materials Engineering
Utilization in Polymer Science and Engineering
The distinct chemical properties of Camphorquinone-10-sulfonic acid hydrate (B1144303) allow for its use in several areas of polymer science, most notably in initiating polymerization reactions and fabricating specialized polymer-based materials.
Photoinitiator Systems in Dental Resin Composites
Camphorquinone (B77051) (CQ), the parent compound of Camphorquinone-10-sulfonic acid hydrate, is a cornerstone photoinitiator in light-cured dental resin composites. CQ functions as a Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine like ethyl 4-dimethylaminobenzoate (EDMAB), to efficiently generate the free radicals necessary for polymerization.
The process begins when CQ absorbs blue light from a dental curing unit, typically in the 400-500 nm wavelength range, with a peak absorption around 468 nm. This absorption elevates the CQ molecule to an excited triplet state. The excited CQ then interacts with the amine co-initiator, undergoing a process of electron transfer and proton transfer to generate an amine-derived free radical. This radical species is the key component that initiates the chain-reaction polymerization of methacrylate (B99206) monomers (e.g., Bis-GMA, TEGDMA) in the resin, converting the liquid monomer mixture into a hard, durable polymer network.
The addition of a sulfonic acid group to the camphorquinone structure to form this compound enhances its water solubility. This property is particularly advantageous for applications requiring polymerization in aqueous or emulsion systems.
Table 1: Components of a Typical Camphorquinone-Based Dental Resin Photoinitiator System
| Component | Example | Function |
| Photoinitiator | Camphorquinone (CQ) | Absorbs blue light and initiates radical formation. |
| Co-initiator | Tertiary Amine (e.g., EDMAB) | Donates an electron/proton to excited CQ to form the initiating free radical. |
| Monomers | Bis-GMA, UDMA, TEGDMA | Form the cross-linked polymer backbone of the composite. |
| Fillers | Silica, Glass Particles | Provide strength, wear resistance, and aesthetic properties. |
Controlled Radical Polymerization Methodologies
While this compound is well-established in conventional free-radical polymerization, its application in controlled radical polymerization (CRP) methodologies is less common. CRP techniques (e.g., ATRP, RAFT) are designed to control polymer chain growth, allowing for the synthesis of polymers with predetermined molecular weights and narrow dispersity. The primary role of camphorquinone-based systems is rapid and efficient radical generation, which is ideal for bulk curing applications like dental fillings but less suited for the precision required in CRP.
Fabrication of Electroconductive Hydrogels for Engineered Materials
Electroconductive hydrogels are a class of materials that merge the properties of hydrogels (high water content, tissue-like softness) with electrical conductivity. These materials are highly sought after for applications in tissue engineering, biosensors, and wearable electronics. The synthesis of these hydrogels often involves the polymerization of a hydrophilic monomer matrix that incorporates a conductive component, such as conductive polymers or nanoparticles.
Given its function as a photoinitiator, this compound can be utilized to initiate the photopolymerization of the hydrogel matrix. Its water solubility makes it particularly suitable for initiating polymerization in the aqueous precursor solutions typical for hydrogel formation. By initiating the cross-linking of the polymer network around a conductive filler, it facilitates the fabrication of a stable, conductive hydrogel structure.
Role in Chiral Organic Synthesis and Asymmetric Reactions
The rigid, bicyclic structure of the camphor (B46023) backbone is inherently chiral, making its derivatives valuable in asymmetric synthesis. The parent compound, camphorsulfonic acid (CSA), is widely employed as a chiral resolving agent for racemic mixtures of amines and as a chiral Brønsted acid catalyst to control the stereochemical outcome of organic reactions.
This compound, which contains both the chiral camphor scaffold and a reactive α-diketone functionality, can serve as a chiral building block or auxiliary in the synthesis of complex, enantiomerically pure molecules. guidechem.combldpharm.com Its use as a catalyst or resolving agent leverages its ability to form diastereomeric salts or complexes that can be separated or can influence the transition state of a reaction to favor the formation of one enantiomer over the other.
Development of Bioconjugation Reagents and Ligands for Macromolecules
One of the most specific and well-documented applications of this compound is in the field of bioconjugation, particularly for the chemical modification of proteins. researchgate.net It serves as a highly specific reagent for the reversible modification of the guanidino group of arginine residues. chembuyersguide.com
The α-diketone structure of the camphorquinone moiety reacts with the guanidinium (B1211019) group of arginine under specific pH conditions to form a stable adduct. This reaction effectively blocks the arginine residue, allowing researchers to study its role in protein structure and function.
Key features of this application include:
Specificity: The reagent shows a high preference for arginine residues.
Reversibility: The modification is not permanent. The adduct can be cleaved, and the original arginine residue regenerated, by treatment with o-phenylenediamine (B120857) at a pH of 8-9. researchgate.net This reversibility is crucial for studies where the protein's native function needs to be restored.
Analytical Handle: The presence of the sulfonic acid group provides a convenient "handle" for the separation and analysis of modified peptides or small molecules, simplifying purification by ion-exchange chromatography or other analytical techniques. researchgate.net
This targeted modification has been used to investigate the importance of arginine residues in various proteins, including soybean trypsin inhibitors and ribonuclease S-peptide. researchgate.netbiosynth.comcymitquimica.com
Table 2: Arginine Modification and Regeneration using this compound
| Step | Reagent/Condition | Outcome |
| Modification | This compound | Forms a stable adduct with the arginine guanidino group. |
| Regeneration | o-phenylenediamine, pH 8-9 | Cleaves the adduct, restoring the native arginine residue. |
Emerging Applications in Analytical and Synthetic Chemistry
Beyond its established roles, this compound and its derivatives are finding use in other areas of chemistry. Its ability to specifically target and reversibly bind to arginine makes it a useful tool in analytical chemistry for quantifying arginine content or identifying accessible arginine residues in proteins.
In synthetic chemistry, the sulfonyl chloride derivative, Camphorquinone-10-sulfonyl chloride, can be prepared from the sulfonic acid. researchgate.net This reactive intermediate can be used to immobilize the camphorquinone ligand onto polymer supports, creating materials for affinity chromatography designed to capture and purify arginine-containing peptides and proteins. researchgate.net The synthesis of the parent compound itself involves the oxidation of camphor-10-sulfonic acid with reagents like selenous acid. researchgate.net
Computational and Theoretical Studies on Camphorquinone 10 Sulfonic Acid Hydrate
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For Camphorquinone-10-sulfonic acid hydrate (B1144303), DFT calculations would be instrumental in elucidating its three-dimensional structure with high accuracy. This would involve optimizing the geometry of the molecule to find its most stable arrangement of atoms in space. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be compared with experimental data if available.
Most molecules can exist in different spatial arrangements known as conformers. A conformer stability analysis for Camphorquinone-10-sulfonic acid hydrate would involve identifying the various possible conformers and calculating their relative energies. The conformer with the lowest energy is the most stable and, therefore, the most abundant at equilibrium. This analysis would provide insight into the molecule's flexibility and the preferred orientation of its functional groups, such as the sulfonic acid group, in relation to the camphorquinone (B77051) backbone and the water molecule of hydration.
DFT calculations can simulate the vibrational spectra (infrared and Raman) of a molecule. For this compound, these simulations would predict the frequencies and intensities of the vibrational modes. Each mode corresponds to a specific type of atomic motion, such as the stretching of a C=O bond or the bending of a C-H bond. By comparing the simulated spectra with experimentally recorded spectra, researchers can confirm the molecular structure and the assignments of the spectral bands.
Excited-State Electronic Circular Dichroism (ECD) Spectroscopy Calculations
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules. Computational methods, particularly Time-Dependent DFT (TD-DFT), can be used to calculate the ECD spectrum of a molecule. For a chiral molecule like this compound, these calculations would predict the differential absorption of left and right circularly polarized light as a function of wavelength. The calculated spectrum could then be used to determine the absolute configuration of the molecule by comparing it with the experimental ECD spectrum.
Mechanistic Pathways Elucidation through Computational Chemistry
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity, such as its role in electron transfer processes or its behavior in photochemical reactions. By mapping the potential energy surface of a reaction, computational methods can identify transition states, which are the high-energy structures that connect reactants to products. The energy of these transition states can be used to calculate the activation energy of the reaction, providing insight into the reaction kinetics.
Advanced Analytical Methodologies for Camphorquinone 10 Sulfonic Acid Hydrate Research
Spectroscopic Techniques for Structural and Mechanistic Characterization
Spectroscopy is a cornerstone in the analysis of CQSAH, offering non-destructive and highly sensitive methods to probe its chemical and physical attributes. Each technique provides a unique window into the molecule's characteristics, from the connectivity of its atoms to its response to electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of Camphorquinone-10-sulfonic Acid Hydrate (B1144303). By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms within the molecule.
¹H-NMR spectroscopy of the related compound, (±)-10-camphorsulfonic acid, in DMSO-d6 reveals a complex pattern of signals corresponding to the various protons in the molecule. chemicalbook.com The spectrum shows distinct peaks for the methyl groups, the protons on the camphor (B46023) skeleton, and the methylene (B1212753) group adjacent to the sulfonate. These chemical shifts are crucial for confirming the identity and purity of the compound. nih.gov
Table 1: Representative ¹H-NMR Chemical Shifts for (±)-10-camphorsulfonic acid in DMSO-d6
| Assignment | Chemical Shift (ppm) |
|---|---|
| -SO₃H | 10.48 |
| CH₂SO₃ | 3.02, 2.58 |
| CH | 2.56, 2.27, 1.98, 1.89, 1.85, 1.37, 1.32 |
| CH₃ | 1.04, 0.76 |
Data sourced from ChemicalBook. chemicalbook.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in Camphorquinone-10-sulfonic Acid Hydrate by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule.
The IR spectrum of (1S)-(+)-camphor-10-sulfonic acid shows several characteristic absorption bands that confirm its structure. researchgate.net A strong, broad absorption in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the sulfonic acid group and the water of hydration. libretexts.org The sharp, intense peak around 1740 cm⁻¹ corresponds to the C=O stretching of the ketone group in the camphor moiety. researchgate.net Furthermore, strong absorptions in the 1250-1120 cm⁻¹ and 1080-1000 cm⁻¹ regions are characteristic of the S=O stretching vibrations of the sulfonate group. libretexts.org
Table 2: Key IR Absorption Bands for Camphor-10-sulfonic Acid
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3550-3200 | O-H Stretch | Sulfonic Acid & Water of Hydration |
| ~1740 | C=O Stretch | Ketone |
| 1230-1120 | S=O Stretch | Sulfonic Acid |
| 1160-1120 | S=O Stretch | Sulfone |
Data interpreted from representative spectra and standard IR absorption tables. researchgate.netlibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Profiles
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the absorption of the camphorquinone (B77051) moiety.
Camphorquinone is a well-known photoinitiator that absorbs light in the visible range, typically between 400 nm and 500 nm, with an absorption maximum around 470 nm. researchgate.netscielo.brresearchgate.net This absorption is responsible for its characteristic yellow color and is crucial for its function in initiating photopolymerization upon exposure to blue light. scielo.br The sulfonic acid group does not significantly contribute to the absorption in the visible region. Studies on related compounds, such as polyaniline doped with camphor sulfonic acid, have shown electronic transitions at 357 nm and 787 nm, which are attributed to π-π* transitions and polaron formation, respectively. researchgate.net
Table 3: UV-Vis Absorption Data for Camphorquinone-Related Compounds
| Compound | λmax (nm) | Region | Attributed Transition |
|---|---|---|---|
| Camphorquinone | ~470 | Visible (Blue) | n-π* |
| PANI doped with CSA | 357 | UV | π-π* |
| PANI doped with CSA | 787 | Near-IR | Polaron |
Data compiled from various sources on camphorquinone and its derivatives. researchgate.netresearchgate.net
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules like this compound. It measures the differential absorption of left- and right-circularly polarized light. As a chiral molecule, CQSAH exhibits a characteristic CD spectrum that can be used to confirm its absolute configuration. The enantiomers of camphorsulfonic acid are widely used as calibration standards for CD instruments due to their well-defined and stable spectral features.
Raman Spectroscopy for Photopolymerization Monitoring
Raman spectroscopy is an invaluable tool for real-time monitoring of chemical reactions, such as the photopolymerization initiated by this compound. mdpi.com This technique relies on the inelastic scattering of monochromatic light, providing information about vibrational modes within a molecule.
In the context of dental resins, where camphorquinone is a common photoinitiator, Raman spectroscopy can track the conversion of monomer to polymer. mdpi.comresearchgate.net The reaction is monitored by observing the decrease in the intensity of a specific Raman peak corresponding to the carbon-carbon double bond (C=C) of the methacrylate (B99206) monomer, which is typically found around 1640 cm⁻¹. mdpi.comresearchgate.net The intensity of this peak diminishes as the polymerization proceeds, allowing for the calculation of reaction kinetics and conversion rates. mdpi.com A stable reference peak, such as one at 605 cm⁻¹, is often used for normalization. mdpi.com
X-ray Diffraction (XRD) for Solid-State Structure
Studies have confirmed that the enantiomers of camphorsulfonic acid crystallize with one ordered molecule of water in the asymmetric unit, confirming its hydrated nature. nih.gov The crystal structure of the (+)-enantiomer reveals a 1S,4R configuration. nih.gov A significant finding from XRD analysis is that the proton from the sulfonic acid group transfers to the water molecule, forming a hydronium ion (H₃O⁺). nih.govresearchgate.net The solid state is therefore best described as hydronium (1S,4R)-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate. nih.govresearchgate.net This detailed structural information is crucial for understanding the intermolecular interactions and packing in the crystalline lattice.
Chromatographic Separation and Analysis
Chromatographic techniques are fundamental in the analysis of this compound (CQS-OH), facilitating its purification, purity assessment, and the monitoring of its chemical reactions. The inherent properties of the compound, notably the presence of a strongly acidic sulfonic acid group, dictate the selection of appropriate chromatographic methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of CQS-OH and for monitoring the progress of reactions, such as its modification of arginine residues. While specific, validated methods for CQS-OH are not extensively detailed in publicly available literature, suitable methods can be derived from established procedures for similar sulfonated aromatic compounds, such as camphor-10-sulfonic acid.
An effective HPLC method for CQS-OH would likely employ an ion-exchange or ion-pair reversed-phase mechanism to achieve adequate retention and separation. The sulfonic acid group is a strong anion, making it amenable to analysis on a strong anion-exchange (SAX) column. Alternatively, reversed-phase chromatography with an ion-pairing agent in the mobile phase can be used. A typical setup would involve a C18 column with a mobile phase containing a quaternary ammonium (B1175870) salt as the ion-pairing agent. Detection is commonly achieved using a UV detector, as the quinone structure possesses a chromophore that absorbs in the UV-visible spectrum, likely in the 210-400 nm range. google.com
Monitoring the reaction of CQS-OH with arginine-containing peptides or proteins can be accomplished by observing the decrease in the CQS-OH peak and the concurrent appearance of new peaks corresponding to the arginine-CQS adducts over time. This allows for the kinetic analysis and optimization of reaction conditions.
Table 1: Postulated HPLC Conditions for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Strong Anion-Exchange (SAX) or Reversed-Phase C18 (5 µm, 4.6 x 250 mm) | SAX directly interacts with the sulfonic acid group. C18 with an ion-pairing agent provides an alternative separation mechanism. |
| Mobile Phase | A: Aqueous buffer (e.g., 20 mM Potassium Phosphate (B84403), pH 6.0) B: Acetonitrile | Gradient elution is typical to separate the polar analyte from non-polar impurities. |
| Ion-Pairing Agent | 5 mM Tetrabutylammonium phosphate (for reversed-phase) | Forms a neutral ion-pair with the sulfonate group, allowing retention on a C18 column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at ~260 nm or Diode Array Detector (DAD) | The quinone moiety allows for UV detection. DAD provides spectral data to aid in peak identification. |
| Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times. |
Chromatographic Methods for Product Separation (e.g., Arginine Modification Adducts)
Camphorquinone-10-sulfonic acid is designed as a water-soluble reagent for the specific and reversible modification of the guanidino groups of arginine residues. nih.govnih.gov The sulfonic acid group provides a convenient "handle" for the analytical and preparative separation of the resulting modification products. nih.govaminer.cn
Following the reaction of CQS-OH with an arginine-containing molecule, separating the modified product (adduct) from unreacted starting materials and byproducts is crucial. Ion-exchange chromatography is a particularly effective technique for this purpose. The arginine/CQS-OH adduct carries a net charge that differs from the parent molecule, allowing for separation.
In a key study, the adduct formed between CQS-OH and arginine was isolated and analyzed. pnas.org Using an ion-exchange chromatography system, specifically a standard protein hydrolysate analyzer, the adduct was observed to elute as a distinct doublet. This doublet appeared in the chromatographic region between glutamic acid and glycine. pnas.org The presence of two peaks could suggest the formation of isomeric adducts or chemical changes to a single product during the analytical process. pnas.org
For larger molecules like modified peptides or proteins, techniques such as dialysis or size-exclusion chromatography may be used for initial purification to remove excess reagent before finer separation using ion-exchange or reversed-phase HPLC. pnas.org
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical methods like cyclic voltammetry (CV) can provide valuable insight into the redox properties of this compound. The core structure of CQS-OH contains a quinone moiety, which is an electrochemically active functional group. The electrochemical behavior of quinones is well-documented and typically involves a reversible two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460). nih.govresearchgate.net
While specific CV data for CQS-OH is not readily available, its behavior can be predicted based on studies of analogous compounds like 2-anthraquinonesulfonate. nih.gov In aqueous solutions, the redox reaction can be summarized as: CQS-OH + 2e⁻ + 2H⁺ ⇌ CQS-H₂(OH)
The potential at which this redox event occurs is pH-dependent. A potential-pH diagram (Pourbaix diagram) for a typical quinone shows that the half-wave potential (E₁/₂) decreases as the pH increases, reflecting the involvement of protons in the reaction. aminer.cn
A cyclic voltammogram of CQS-OH would be expected to show a cathodic (reduction) peak and an anodic (oxidation) peak corresponding to the interconversion between the quinone and hydroquinone forms. The separation between these peak potentials can indicate the kinetic facility of the electron transfer. The presence of the electron-withdrawing sulfonic acid group would likely shift the reduction potential to more positive values compared to unsubstituted camphorquinone, making it slightly easier to reduce. Such studies are critical for understanding the molecule's potential role in redox-sensitive environments.
Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling
Mass spectrometry is an indispensable tool for the structural confirmation and impurity analysis of CQS-OH. It provides a highly accurate measurement of the molecular weight and can be used to elucidate the structure of the molecule and any related substances. lcms.cz
For molecular confirmation, the expected molecular formula of the anhydrous acid is C₁₀H₁₄O₅S, with a monoisotopic mass of approximately 246.06 Da. Using a soft ionization technique like Electrospray Ionization (ESI), typically in negative ion mode, the molecule would be expected to deprotonate at the highly acidic sulfonic acid group. This would yield a prominent molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 245.05. High-resolution mass spectrometry can confirm this mass with high accuracy, verifying the elemental composition.
Impurity profiling is often conducted using a hyphenated technique, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS). waters.com This approach separates the main compound from its impurities via HPLC before they are introduced into the mass spectrometer for detection and identification. lcms.cz Potential impurities in a CQS-OH sample could include:
Starting materials from the synthesis, such as camphor-10-sulfonic acid.
Byproducts of the oxidation reaction used to create the quinone structure.
Degradation products.
LC-MS allows for the detection of these impurities, even at trace levels. Their structures can often be tentatively assigned based on their accurate mass and, if tandem MS (MS/MS) is performed, by analyzing their fragmentation patterns and comparing them to the fragmentation of the parent CQS-OH molecule. researchgate.net
Amino Acid Analysis for Protein Modification Studies
Amino acid analysis is a critical method for quantifying the extent of modification in proteins and peptides that have been treated with CQS-OH or its derivatives. nih.gov Since CQS-OH specifically targets arginine residues, determining the loss of arginine or the appearance of a modified residue after reaction provides a direct measure of the reaction's efficiency. pnas.org
When CQS-OH itself is used, the resulting arginine adduct is stable under certain conditions but can be challenging to directly quantify in a standard amino acid analysis workflow after acid hydrolysis. However, analysis of the modified arginine adduct itself on an ion-exchange system showed it eluting as a characteristic doublet between glutamic acid and glycine. pnas.org
A more robust quantification strategy involves using a derivative of CQS-OH, such as Camphorquinone-10-sulfonylnorleucine (Cqs-Nle-OH). pnas.org This reagent is synthesized to include a norleucine (Nle) marker. Norleucine is an amino acid not naturally found in most proteins. When Cqs-Nle-OH reacts with an arginine residue in a protein, the norleucine marker becomes covalently attached. After the modified protein is subjected to acid hydrolysis, the resulting amino acid mixture is analyzed. The molar ratio of norleucine to a stable, unmodified amino acid in the protein provides a direct and accurate determination of the extent of arginine modification. pnas.org For example, analysis of Soybean Trypsin Inhibitor modified with Cqs-Nle-OH revealed the presence of norleucine in a 1:1 molar ratio with the remaining arginine content, confirming the modification. pnas.org
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | CQS-OH |
| Arginine | Arg |
| Camphor-10-sulfonic acid | CSA |
| Glutamic acid | Glu |
| Glycine | Gly |
| Norleucine | Nle |
| Camphorquinone-10-sulfonylnorleucine | Cqs-Nle-OH |
| 2-anthraquinonesulfonate | |
| Tetrabutylammonium phosphate | |
| Potassium Phosphate |
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Derivatization Strategies
Future synthetic research on Camphorquinone-10-sulfonic acid hydrate (B1144303) is poised to move beyond its traditional preparation, which involves the oxidation of camphor-10-sulfonic acid with agents like selenous acid. nih.gov The focus will likely shift towards more efficient, sustainable, and diverse synthetic methodologies.
Novel Synthetic Routes: Exploration into greener oxidative methods that avoid heavy metal reagents is a primary objective. This could involve electro-oxidation or the use of hypervalent iodine reagents, which are known for their milder reaction conditions and lower environmental impact. Furthermore, asymmetric synthesis routes starting from camphor (B46023) or its derivatives could provide access to a wider range of stereoisomers, which is crucial for applications in stereoselective processes.
Derivatization Strategies: The true potential of Camphorquinone-10-sulfonic acid hydrate lies in its derivatization. The sulfonic acid group serves as a versatile handle for creating a library of new compounds. Future work will likely focus on:
Esterification and Amidation: Converting the sulfonic acid to sulfonate esters and sulfonamides can modulate the compound's solubility, acidity, and steric bulk. This allows for fine-tuning of its properties for specific catalytic or photochemical applications.
Functionalization of the Camphor Scaffold: The camphor backbone itself offers sites for further functionalization. researchgate.net While most transformations of camphor occur at the C2, C3, and C10 positions, exploring reactions at other positions could lead to novel derivatives with unique stereochemical and electronic properties. chim.it
Polymer-Supported Derivatives: Grafting this compound onto polymeric supports could lead to the development of recyclable catalysts and photoinitiators, addressing key principles of green chemistry.
A summary of potential derivatization pathways is presented in the table below.
| Functional Group Targeted | Potential Derivatization Reaction | Resulting Derivative Class | Potential Application |
| Sulfonic Acid | Reaction with alcohols | Sulfonate Esters | Modified solubility and acidity for catalysis |
| Sulfonic Acid | Reaction with amines | Sulfonamides | Chiral ligands, organocatalysts |
| Camphor Backbone | Introduction of substituents | Substituted Camphorquinones | Fine-tuning of photochemical properties |
| Whole Molecule | Polymerization/Grafting | Polymer-supported reagents | Recyclable catalysts and photoinitiators |
Expanded Catalytic Capabilities and Enantioselective Methodologies
The inherent chirality and acidity of this compound make it a promising candidate for a Brønsted acid organocatalyst. nih.gov Chiral sulfonic acids are a relatively underexplored class of catalysts compared to their carboxylic and phosphoric acid counterparts. nih.gov
Asymmetric Catalysis: Future research should focus on harnessing the chiral environment provided by the camphor scaffold to catalyze a range of enantioselective reactions. benthamdirect.com The sulfonic acid moiety can act as a proton source to activate substrates, while the chiral backbone induces stereoselectivity. Potential applications include:
Diels-Alder Reactions: Catalyzing the cycloaddition of dienes and dienophiles to produce chiral six-membered rings. alfachemic.com
Mannich Reactions: Facilitating the stereoselective synthesis of β-amino ketones and esters. alfachemic.com
Pictet-Spengler Reactions: Enabling the enantioselective synthesis of tetracyclic heterocycles. acs.org
Protonation of Enol Silanes: Creating chiral ketones through enantioselective protonation. nih.gov
Bifunctional Catalysis: The presence of both a Brønsted acid (sulfonic acid) and a Lewis basic site (the quinone oxygens) opens the door to bifunctional catalysis. This dual activation mode could be exploited in reactions where both electrophile and nucleophile activation are required, potentially leading to enhanced reactivity and selectivity.
Advanced Photochemical Applications and Material Innovations
The camphorquinone (B77051) moiety is a well-known photoinitiator, particularly in dental composites, due to its absorption in the visible light spectrum. wikipedia.orglongchangchemical.com Future research can build upon this foundation to develop advanced materials.
Novel Photoinitiating Systems: While camphorquinone is effective, its efficiency can be enhanced. researchgate.net Derivatization of this compound can lead to photoinitiators with improved properties:
Water-Soluble Photoinitiators: The sulfonic acid group imparts water solubility, making it suitable for photopolymerization in aqueous media, such as in the fabrication of hydrogels for biomedical applications. researchgate.net
Enhanced Photoreactivity: The synthesis of derivatives, for instance by introducing acylphosphine oxide groups, can create photoinitiators with higher reactivity and better color stability in the resulting polymers. nih.gov
Smart Materials: The photoresponsive nature of the camphorquinone unit can be leveraged to create "smart" materials. For example, polymers incorporating this moiety could exhibit photo-switchable properties, such as changes in solubility, conformation, or binding affinity upon irradiation.
Photodynamic Therapy: The ability of camphorquinone to generate reactive oxygen species upon photoexcitation suggests potential applications in photodynamic therapy. The sulfonic acid group could enhance water solubility and facilitate targeting of specific biological structures.
Interdisciplinary Research with Biological and Biomedical Systems (Focus on chemical interactions and mechanisms)
The unique chemical properties of this compound make it a valuable tool for studying and manipulating biological systems at the molecular level.
Protein Modification: A key established application is the specific and reversible modification of arginine residues in proteins. nih.govpnas.org The dicarbonyl group of the camphorquinone moiety reacts with the guanidino group of arginine. nih.gov The sulfonic acid group provides a convenient handle for the separation and analysis of the modified proteins. nih.gov Future research in this area could focus on:
Mechanism of Reversibility: A deeper understanding of the cleavage of the adduct with reagents like o-phenylenediamine (B120857) could lead to more controlled methods for protein modification and de-modification. pnas.org
Proteomics Applications: Using this compound as a chemical probe to identify and quantify arginine-containing peptides in complex biological samples.
Enzyme Inhibition and Modulation: The interaction with arginine residues suggests that this compound could act as an inhibitor or modulator for enzymes where arginine is crucial for substrate binding or catalytic activity. For instance, it is known to be an inhibitor of soybean trypsin. nih.gov The chemical mechanism of such inhibition, including the kinetics and thermodynamics of the interaction, warrants further investigation.
Interaction with Cell Membranes: The amphiphilic nature of certain derivatives could lead to interesting interactions with lipid bilayers. The camphor moiety provides a lipophilic part, while the sulfonic acid provides a hydrophilic head. Studies on how these molecules orient within a membrane and affect its properties could reveal new mechanisms for modulating cellular processes.
Integration of Machine Learning and AI in Compound Design and Reaction Prediction
The complexity of designing new derivatives of this compound with tailored properties makes it an ideal subject for the application of artificial intelligence (AI) and machine learning (ML). ijsea.com
In Silico Catalyst Design: ML models can be trained on existing data from computational and experimental studies to predict the enantioselectivity of reactions catalyzed by chiral molecules. riken.jprsc.org This approach can be used to:
Screen Virtual Libraries: Rapidly screen a large virtual library of this compound derivatives to identify the most promising candidates for a specific catalytic transformation. chemrxiv.org
Optimize Catalyst Structure: Use predictive models to suggest structural modifications to the catalyst that would enhance its performance. youtube.com
Reaction Outcome Prediction: AI algorithms, particularly sequence-to-sequence models, can be trained on vast databases of chemical reactions to predict the products of a given set of reactants and reagents. drugtargetreview.comcam.ac.ukmdpi.com This technology could be applied to:
Predict Derivatization Success: Forecast the likely outcome and yield of novel derivatization reactions on the this compound scaffold.
Plan Synthetic Routes: Assist in the design of efficient multi-step syntheses for complex target molecules derived from this starting material.
Predicting Photochemical and Biological Properties: ML models can also be developed to predict the photochemical properties (e.g., absorption spectra, quantum yields) and biological activities (e.g., enzyme inhibition constants, cytotoxicity) of new derivatives. This would significantly accelerate the discovery of new functional molecules for materials science and biomedical applications.
The integration of these computational tools promises to revolutionize the study of this compound, enabling a more rational and efficient approach to the design and discovery of new compounds and applications.
Q & A
Q. What is the role of Camphorquinone-10-sulfonic Acid Hydrate in protein modification?
this compound selectively modifies guanidino groups in arginine residues of proteins, enabling targeted structural and functional studies. This modification occurs via covalent bond formation under mild conditions (pH 6–8), which preserves protein integrity while altering interactions critical for enzymatic activity or binding assays. Researchers should optimize reaction times (typically 1–2 hours at 25°C) and use hydroxylamine or o-phenylenediamine for reversible cleavage to analyze modified arginine residues .
Q. How is this compound synthesized, and what are key considerations for purity?
Synthesis involves sulfonation of camphorquinone at the 10-position, followed by hydration. Critical steps include:
- Controlled oxidation of camphor derivatives to introduce the quinone moiety.
- Sulfonation using methanesulfonic acid under anhydrous conditions (40–60°C).
- Crystallization in aqueous ethanol to isolate the hydrate form. Purity is verified via UV-Vis spectroscopy (λmax ≈ 280 nm for quinone) and HPLC with a C18 column (retention time ~8.2 min). Impurities like unreacted camphorquinone or over-sulfonated byproducts must be <0.5% for biochemical applications .
Advanced Research Questions
Q. How can this compound be used to study enzyme active sites?
The compound inactivates enzymes like ferrochelatase by modifying critical arginine residues in their active sites. Inactivation kinetics (e.g., pseudo-first-order rate constants) can be measured using time-dependent activity assays (Fig. 1 in ). For example, pre-incubating ferrochelatase with 10 mM this compound at pH 7.4 reduces activity by 90% within 30 minutes. Competitive inhibition studies with substrates (e.g., 150 µM deuteroporphyrin) confirm specificity .
Q. What experimental strategies resolve contradictions in pH-dependent stability of Camphorquinone-10-sulfonic Acid adducts?
Adduct stability varies with pH due to protonation of the guanidino group. At pH <6, adducts dissociate rapidly (t½ <10 min), while at pH >8, they remain stable for >24 hours. To reconcile conflicting reports:
- Use buffered systems (e.g., Tris-HCl for pH 7–9, acetate for pH 4–6).
- Monitor adduct integrity via mass spectrometry or fluorometric assays.
- Cross-validate findings with alternative arginine-modifying agents (e.g., phenylglyoxal) .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- LC-MS/MS : Employ a reverse-phase column (e.g., Zorbax SB-C18) with mobile phase A (0.1% formic acid) and B (acetonitrile). Quantify using MRM transitions m/z 246.1→183.0 (quantifier) and 246.1→139.1 (qualifier).
- NMR : ¹H-NMR (D2O) peaks at δ 2.8–3.2 ppm (sulfonate protons) and δ 1.1–1.3 ppm (dimethyl groups) confirm structural integrity.
- Titrimetry : Acid-base titration with 0.1 M NaOH (endpoint pH 9.5) quantifies free sulfonic acid groups .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
